molecular formula C15H12ClN3O2S2 B2613631 2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034539-12-1

2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2613631
CAS No.: 2034539-12-1
M. Wt: 365.85
InChI Key: MGMDHLOYILDDDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for 2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide are not available, related compounds have been synthesized and evaluated for their anti-tubercular activity . These compounds were designed and synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Scientific Research Applications

Chemical Synthesis and Catalytic Applications

The synthesis of complex molecules often requires efficient catalyst systems. In a study, N-(2‘-Phenylphenyl)benzenesulfonamides, which share structural features with the compound of interest, were reacted with acrylate esters to produce derivatives through C−H bond cleavage using a catalyst system of Pd(OAc)2 and Cu(OAc)2 under air. This reaction demonstrates the potential utility of benzenesulfonamide derivatives in facilitating the synthesis of pharmaceutical intermediates and other complex organic molecules (Miura et al., 1998).

Bioactivity and Drug Development

Sulfonamides, including variants similar to the compound , have been investigated for their bioactive properties, including anticancer, anti-inflammatory, and antimicrobial activities. For instance, a study on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives found significant cytotoxicity against tumor cells, indicating their potential as lead compounds for novel anticancer agents. These derivatives showed good inhibition profiles on carbonic anhydrase (CA) IX and XII, which are relevant for cancer treatment strategies (Gul et al., 2016).

Antimicrobial Activity

The development of new antimicrobial agents is crucial in the fight against resistant microbial strains. Substituted N-(pyrazin-2-yl)benzenesulfonamides, closely related to the target compound, were synthesized to explore the effect of different linkers on antimicrobial activity. Some derivatives exhibited good antitubercular activity against Mycobacterium tuberculosis, suggesting the importance of sulfonamide derivatives in developing new antimicrobial drugs (Bouz et al., 2019).

Molecular Structure and Drug Design

Understanding the molecular structure of sulfonamide derivatives is key to designing more effective drugs. A study on the conformation differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, which are structurally related to the target compound, revealed significant insights into the molecular conformations that could influence the biological activity and selectivity of these compounds. This information is vital for the rational design of new therapeutic agents (Borges et al., 2014).

Properties

IUPAC Name

2-chloro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S2/c16-12-3-1-2-4-14(12)23(20,21)19-9-13-15(18-7-6-17-13)11-5-8-22-10-11/h1-8,10,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMDHLOYILDDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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